

# 4-Cyclohexylphenol IUPAC name and structure

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## Compound of Interest

Compound Name: 4-Cyclohexylphenol

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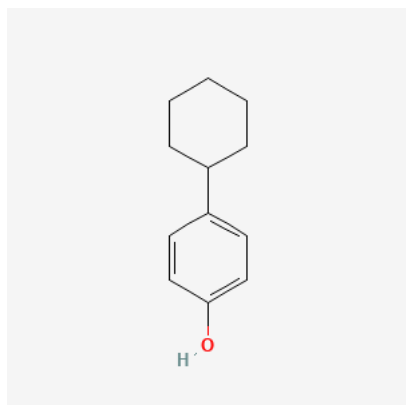
## An In-depth Technical Guide to 4-Cyclohexylphenol

This guide provides a comprehensive overview of **4-Cyclohexylphenol**, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. It is intended for researchers, scientists, and professionals involved in drug development and materials science.

## IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-cyclohexylphenol**.<sup>[1][2]</sup> It consists of a phenol ring substituted with a cyclohexyl group at the para (4) position.

Chemical Structure:



## Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for **4-Cyclohexylphenol** is presented in the table below. This information is crucial for its application in both research and industrial settings.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O	[3][4]
Molecular Weight	176.25 g/mol	[5]
CAS Number	1131-60-8	[3][4]
Appearance	White to light yellow crystalline solid	[3][5]
Melting Point	130-135 °C	[5]
Boiling Point	213-215 °C	[5]
Water Solubility	66.66 mg/L at 25 °C	[3]
pKa	10.15 ± 0.13 (Predicted)	[3]

## Experimental Protocols

The synthesis of **4-Cyclohexylphenol** is most commonly achieved through the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol using a solid acid catalyst. This method is favored for its efficiency and the reusability of the catalyst.[6][7]

### Protocol: Synthesis of 4-Cyclohexylphenol via Alkylation of Phenol with Cyclohexene

This protocol describes a general procedure for the synthesis of **4-Cyclohexylphenol** using a solid acid catalyst.

Materials:

- Phenol
- Cyclohexene

- Solid acid catalyst (e.g., 12-tungstophosphoric acid supported on hydrous zirconia)[6]
- Solvent (if required)
- Standard laboratory glassware (round bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Filtration apparatus
- Rotary evaporator
- Instrumentation for product analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

- **Reaction Setup:** In a 50 mL round bottom flask equipped with a magnetic stirrer and a condenser, combine phenol and cyclohexene. A typical molar ratio of phenol to cyclohexene is 10:1 to favor the mono-alkylation product.[6]
- **Catalyst Addition:** Add the solid acid catalyst to the reaction mixture. The amount of catalyst will depend on its activity and should be optimized for the specific reaction scale.
- **Reaction Conditions:** Heat the mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring. The reaction time can vary from 1 to 6 hours, depending on the catalyst and temperature.[6]
- **Monitoring the Reaction:** The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS to determine the conversion of reactants and the selectivity towards **4-Cyclohexylphenol**.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the reaction mixture by filtration.
- **Product Isolation:** If a solvent was used, remove it using a rotary evaporator. The crude product, which may contain unreacted phenol, 2-cyclohexylphenol, and other byproducts,

can be purified by fractional distillation under reduced pressure or by column chromatography.[8]

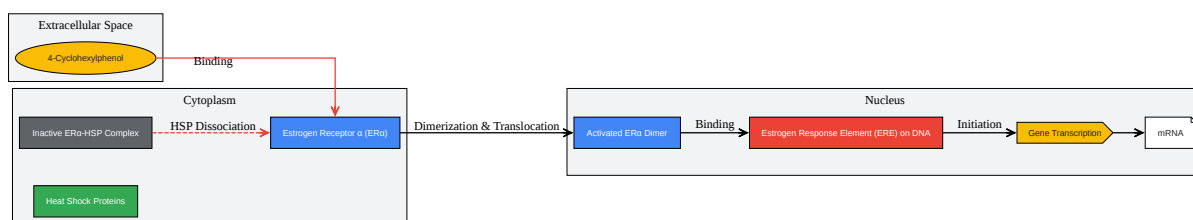
- Characterization: The final product should be characterized by appropriate analytical techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.

## Biological Activity and Signaling Pathway

Recent studies have indicated that **4-Cyclohexylphenol** may act as an endocrine disruptor by interacting with the estrogen receptor alpha (ER $\alpha$ ).[9] This interaction can mimic the effects of endogenous estrogens, potentially leading to the activation of estrogen-responsive genes.

### Diagram: Postulated Mechanism of 4-Cyclohexylphenol as an Estrogen Receptor Agonist

The following diagram illustrates the potential pathway through which **4-Cyclohexylphenol** may exert its estrogenic effects.



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Caption: Postulated agonistic action of **4-Cyclohexylphenol** on the Estrogen Receptor  $\alpha$  signaling pathway.

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